molecular formula C8H9BrClNO B1406072 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine CAS No. 1427444-39-0

2-(3-Bromo-5-chlorophenoxy)ethan-1-amine

Cat. No.: B1406072
CAS No.: 1427444-39-0
M. Wt: 250.52 g/mol
InChI Key: FOKRGFPNPRNNNS-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chlorophenoxy)ethan-1-amine is an organic compound that features a bromine and chlorine substituted phenoxy group attached to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine typically involves the reaction of 3-bromo-5-chlorophenol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction efficiency and yield. The purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chlorophenoxy)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines or amides.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-(3-Bromo-5-chlorophenoxy)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-chlorophenoxy)ethan-1-amine
  • 2-(3-Bromo-5-fluorophenoxy)ethan-1-amine
  • 2-(3-Bromo-5-methylphenoxy)ethan-1-amine

Uniqueness

2-(3-Bromo-5-chlorophenoxy)ethan-1-amine is unique due to the specific positioning of the bromine and chlorine atoms on the phenoxy group. This unique substitution pattern can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(3-bromo-5-chlorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKRGFPNPRNNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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